molecular formula C23H44BrNO3 B13752037 Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate CAS No. 101317-78-6

Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate

Cat. No.: B13752037
CAS No.: 101317-78-6
M. Wt: 462.5 g/mol
InChI Key: AADLHSOEEPHJJE-UHFFFAOYSA-M
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Preparation Methods

The synthesis of Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate involves several steps. The primary synthetic route includes the reaction of diethyl(2-hydroxyethyl)methylammonium bromide with 2,3-dicyclohexyl-3-hydroxybutyric acid. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate involves its interaction with specific molecular targets. In biological systems, it may act on muscarinic acetylcholine receptors, leading to various physiological effects. The pathways involved in its action include modulation of neurotransmitter release and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar compounds to Ammonium, diethyl(2-hydroxyethyl)methyl-, bromide, 2,3-dicyclohexyl-3-hydroxybutyrate include:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

101317-78-6

Molecular Formula

C23H44BrNO3

Molecular Weight

462.5 g/mol

IUPAC Name

2-(3,4-dicyclohexyl-4-hydroxybutanoyl)oxyethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C23H44NO3.BrH/c1-4-24(3,5-2)16-17-27-22(25)18-21(19-12-8-6-9-13-19)23(26)20-14-10-7-11-15-20;/h19-21,23,26H,4-18H2,1-3H3;1H/q+1;/p-1

InChI Key

AADLHSOEEPHJJE-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)CC(C1CCCCC1)C(C2CCCCC2)O.[Br-]

Origin of Product

United States

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